molecular formula C26H23N3O7 B557594 Fmoc-L-glutamine 4-nitrophenyl ester CAS No. 71989-21-4

Fmoc-L-glutamine 4-nitrophenyl ester

Cat. No. B557594
CAS RN: 71989-21-4
M. Wt: 489.5 g/mol
InChI Key: KLCANCMZDAZCCW-QHCPKHFHSA-N
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Description

“Fmoc-L-glutamine 4-nitrophenyl ester” is also known as “Fmoc-L-Gln-ONp”. Its IUPAC name is "(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate" . It is a product for proteomics research applications .


Synthesis Analysis

The synthesis of “Fmoc-L-glutamine 4-nitrophenyl ester” involves the use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step . This process is typically a complex and multistep procedure .


Molecular Structure Analysis

The molecular formula of “Fmoc-L-glutamine 4-nitrophenyl ester” is C26H23N3O7 . Its molecular weight is 489.48 .


Chemical Reactions Analysis

“Fmoc-L-glutamine 4-nitrophenyl ester” is used in the acylation of biomolecules through the use of an 18 F-labelled activated ester, which is a standard method for indirect radiolabelling .


Physical And Chemical Properties Analysis

“Fmoc-L-glutamine 4-nitrophenyl ester” has a molecular weight of 489.48 and a molecular formula of C26H23N3O7 .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-glutamine 4-nitrophenyl ester is significantly used in the solid-phase synthesis of peptides. Albericio et al. (2009) have demonstrated a method for preparing peptides with C-terminal asparagine or glutamine, involving the quantitative attachment of N alpha-Fmoc-C alpha-tert.-butyl aspartate or glutamate to a support, and elongating the chain using standard Fmoc chemistry. This method effectively releases the desired peptides in high yields without side reactions at the C-terminus (Albericio, Abel, & Bárány, 2009).

Peptide Modification and Structure Formation

The compound is instrumental in modifying peptides and exploring their structure formation. Mandal et al. (2007) reported incorporating glutamine analogues into a Stat3 inhibitory peptide, revealing a relatively tight binding pocket for the side chain of glutamine in the structure (Mandal et al., 2007). Gour et al. (2021) studied the self-assembled structures formed by modified amino acids, including Fmoc-L-glutamine, demonstrating their potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

Synthesis of Photocaged Peptides

Fmoc-L-glutamine 4-nitrophenyl ester is also utilized in the synthesis of photocaged peptides. Tang et al. (2015) developed a method compatible with Fmoc solid-phase peptide synthesis for synthesizing photocaged peptides carrying the photosensitive 4-methoxy-7-nitroindoline group on the side chain of aspartic acid and glutamic acid. This advancement aids in the photocaging of peptides and proteins at side chain carboxylic groups, opening new avenues in photo-responsive biomolecular studies (Tang, Cheng, & Ji‐Shen Zheng, 2015).

Development of Gelators and Nanoarchitectures

Furthermore, Fmoc-L-glutamine 4-nitrophenyl ester is integral in the development of gelators and nanoarchitectures. Geng et al. (2017) demonstrated the use of lysine-glutamic acid dipeptide derivatives in forming organogels, highlighting the role of Fmoc-protected groups in the self-assembly into supramolecular fibrous three-dimensional networks. These findings suggest applications in creating novel materials with structured molecular arrangements (Geng et al., 2017).

Safety And Hazards

When handling “Fmoc-L-glutamine 4-nitrophenyl ester”, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

“Fmoc-L-glutamine 4-nitrophenyl ester” is currently available for purchase and is used in proteomics research applications . It is expected that its use in research will continue to expand in the future.

properties

IUPAC Name

(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O7/c27-24(30)14-13-23(25(31)36-17-11-9-16(10-12-17)29(33)34)28-26(32)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H2,27,30)(H,28,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCANCMZDAZCCW-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548947
Record name 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-glutamine 4-nitrophenyl ester

CAS RN

71989-21-4
Record name 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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